(1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

chiral building block enantiomeric purity asymmetric synthesis

(1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride (CAS 1391591-51-7) is a single-enantiomer, chiral primary amine hydrochloride salt (C₈H₁₃ClN₂, MW 172.65). It serves as a stereochemically defined synthetic intermediate and building block in medicinal chemistry, distinguished from the racemic mixture (CAS 58088-67-8) and the (R)-enantiomer by its specific absolute configuration.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B13103011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(C)N.Cl
InChIInChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m0./s1
InChIKeyKTKQMGBEIAANKZ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(6-Methylpyridin-2-yl)ethanamine Hydrochloride: Chiral Amine Building Block for Kinase Inhibitor Synthesis


(1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride (CAS 1391591-51-7) is a single-enantiomer, chiral primary amine hydrochloride salt (C₈H₁₃ClN₂, MW 172.65) . It serves as a stereochemically defined synthetic intermediate and building block in medicinal chemistry, distinguished from the racemic mixture (CAS 58088-67-8) and the (R)-enantiomer by its specific absolute configuration . The 6-methylpyridin-2-yl scaffold is a recognized pharmacophore in multiple kinase inhibitor programs, particularly targeting the transforming growth factor-β type I receptor (ALK5) [1].

Why Racemic or Opposite-Enantiomer Substitution Fails for (1S)-1-(6-Methylpyridin-2-yl)ethanamine Hydrochloride


Generic substitution with the racemic mixture or the (R)-enantiomer is not functionally equivalent because the stereochemical configuration of the α-methyl chiral center directly determines the three-dimensional presentation of the pyridine nitrogen and primary amine in downstream products. In asymmetric catalysis applications, the use of enantiomerically pure 1-(pyridin-2-yl)ethylamine building blocks has been shown to produce chiral ligands whose enantioselectivity is dictated by the initial enantiomer employed [1]. In medicinal chemistry, the 6-methylpyridin-2-yl moiety is a validated pharmacophore for ALK5 kinase inhibition, and the absolute configuration of the α-carbon influences the diastereomeric outcome and, consequently, the target binding and selectivity profile of the final inhibitor [2]. Using the racemate introduces an uncontrolled stereochemical variable, reducing synthetic reproducibility and confounding structure-activity relationship (SAR) interpretation.

Quantitative Evidence Guide: (1S)-1-(6-Methylpyridin-2-yl)ethanamine Hydrochloride vs. Closest Comparators


Enantiomeric Purity: Defined (S)-Configuration vs. Racemic Mixture for Stereocontrolled Synthesis

The (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride is supplied as a single enantiomer with a specified absolute configuration (αS), confirmed by the canonical SMILES string CC1=CC=CC([C@H](C)N)=N1 . In contrast, the widely available 1-(6-methylpyridin-2-yl)ethanamine (CAS 58088-67-8) is supplied as a racemic mixture with no stereochemical definition . The commercial purity of the (S)-enantiomer hydrochloride (≥95%) is comparable to that of the racemate (≥96%), meaning the differentiation lies entirely in stereochemical control rather than bulk chemical purity . Using the (S)-enantiomer eliminates the 50% of undesired (R)-enantiomer present in the racemate, avoiding the need for downstream chiral resolution or separation steps.

chiral building block enantiomeric purity asymmetric synthesis

Privileged Pharmacophore: 6-Methylpyridin-2-yl Moiety in ALK5 Kinase Inhibition

The 6-methylpyridin-2-yl group serves as a key pharmacophoric element in multiple structurally distinct ALK5 inhibitor series. In a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles, compound 12k exhibited an ALK5 IC₅₀ of 4.69 μM with complete selectivity over p38α MAP kinase (−1.94% inhibition at 10 μM) [1]. In a distinct chemotype, the pyrazole-based inhibitor 18a (containing the same 6-methylpyridin-2-yl moiety) achieved an ALK5 IC₅₀ of 0.013 μM with 80% inhibition at 0.1 μM in a HaCaT cell-based luciferase reporter assay [2]. The (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride provides the same 6-methylpyridin-2-yl scaffold with an additional chiral α-methylamine handle, making it a strategic building block for ALK5 inhibitor programs that require stereochemical control at the point of attachment.

ALK5 inhibitor TGF-β receptor kinase selectivity pharmacophore

Chiral Building Block Performance: Enantioselectivity Transfer in Asymmetric Catalysis

In a study directly comparing the (S)- and (R)-enantiomers of 1-(pyridin-2-yl)ethylamine (the des-methyl analog of the target compound) as precursors for chiral tridentate ligands, the enantiomerically pure starting material was essential for achieving meaningful enantioselectivity in the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone [1]. While specific enantiomeric excess (ee) data for the 6-methyl-substituted analog were not reported in this study, the principle that the initial enantiomer identity dictates the ligand's stereochemical environment and, consequently, the catalytic enantioselectivity is well established. The (1S)-enantiomer with the 6-methyl substituent provides the same stereochemical control with the added advantage of a substituent that has been shown to enhance target binding in ALK5 kinase inhibitors [2].

asymmetric catalysis chiral ligand transfer hydrogenation enantioselectivity

Best-Fit Research and Industrial Application Scenarios for (1S)-1-(6-Methylpyridin-2-yl)ethanamine Hydrochloride


Synthesis of Stereochemically Defined ALK5 Kinase Inhibitors

The (1S)-enantiomer serves as an ideal chiral amine intermediate for constructing ALK5 (TGF-β type I receptor) inhibitors where the α-methyl stereochemistry may influence the overall conformation and target binding. The 6-methylpyridin-2-yl moiety is a core pharmacophore in potent ALK5 inhibitors with reported IC₅₀ values as low as 0.013 μM [1]. Employing the single enantiomer rather than the racemate ensures a single, well-defined diastereomer in the final product, simplifying purification, improving batch-to-batch reproducibility, and enabling unambiguous SAR interpretation.

Asymmetric Synthesis of Chiral N,N,N-Tridentate Ligands

Building on the demonstrated use of enantiopure 1-(pyridin-2-yl)ethylamine in constructing tridentate ligands for Ru-catalyzed asymmetric transfer hydrogenation [2], the (1S)-enantiomer of the 6-methyl congener can be employed to generate analogous chiral ligands. The 6-methyl substituent may introduce additional steric and electronic tuning of the metal coordination environment, potentially leading to enhanced enantioselectivity compared to the des-methyl analog.

Enantiopure Building Block for β-Secretase (BACE1) Inhibitor Programs

The (1S)-1-(6-methylpyridin-2-yl)ethanamine scaffold has been identified as a potential intermediate in the synthesis of BACE1 (β-secretase) inhibitors relevant to Alzheimer's disease [3]. The stereochemically defined (S)-configuration at the α-carbon may be critical for achieving the correct binding orientation within the BACE1 active site, and procurement of the single enantiomer eliminates the need for chiral resolution post-synthesis.

Stereocontrolled Derivatization for Chiral Amine Library Synthesis

The primary amine functionality combined with the defined (S)-stereochemistry makes this compound a versatile starting material for generating diverse chiral amine libraries through reductive amination, amide coupling, or sulfonamide formation. Using the single enantiomer ensures that all library members maintain a consistent absolute configuration, enabling meaningful comparison of biological activities across the library [2].

Quote Request

Request a Quote for (1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.